molecular formula C14H20ClN3OS B6496708 2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride CAS No. 1215463-81-2

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride

Cat. No.: B6496708
CAS No.: 1215463-81-2
M. Wt: 313.8 g/mol
InChI Key: HFHPTFJGWMIXPF-UHFFFAOYSA-N
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Description

The compound “2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole hydrochloride” is a derivative of benzothiazole, which is a heterocyclic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The ethyl group attached to the piperazine ring and the methoxy group attached to the benzothiazole ring could potentially influence the compound’s properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of both benzothiazole and piperazine rings. The presence of the methoxy group (-OCH3) and the ethyl group (-C2H5) would also be evident .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The benzothiazole ring might undergo electrophilic substitution reactions, while the piperazine ring might undergo reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxy group and the basic piperazine ring could influence its solubility and reactivity .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS.ClH/c1-3-16-6-8-17(9-7-16)14-15-12-5-4-11(18-2)10-13(12)19-14;/h4-5,10H,3,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHPTFJGWMIXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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